1,2,3-Butanetriol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Reagent for diverse compounds

Due to its three hydroxyl groups, 1,2,3-butanetriol acts as a valuable reagent for synthesizing a wide range of chemicals, including plastics, pharmaceuticals, and other organic compounds. Its ability to react with various electrophiles, especially carbonyl groups, makes it crucial in creating new and complex molecules. [Source: Santa Cruz Biotechnology, "1,2,3-Butanetriol"()]

Production of polymers, surfactants, and catalysts

,2,3-Butanetriol plays a significant role in the production of various materials used in scientific research and industrial applications. These include:

- Polymers: 1,2,3-Butanetriol can be incorporated into polymer chains, influencing their properties and functionality. [Source: Holwerda, EK., et al. (2014). The exometabolome of Clostridium thermocellum reveals overflow metabolism at high cellulose loading. Biotechnol Biofuels. 7: 155.]

- Surfactants: The amphiphilic nature of 1,2,3-butanetriol, with both hydrophilic and hydrophobic regions, makes it suitable for use in creating surfactants, which are essential components in various scientific experiments and industrial processes. [Source: Nuevo, M., et al. (2018). Deoxyribose and deoxysugar derivatives from photoprocessed astrophysical ice analogues and comparison to meteorites. Nat Commun. 9: 5276.]

- Catalysts: 1,2,3-Butanetriol can be used as a ligand or modifier in the development of catalysts, which accelerate chemical reactions in research settings. [Source: Mahajna, S., et al. (2019). In Vitro Evaluation of Chemically Analyzed Hypericum Triquetrifolium Extract Efficacy in Apoptosis Induction and Cell Cycle Arrest of the HCT-116 Colon Cancer Cell Line. Molecules. 24.]

,3-Butanetriol in Biological Research

Beyond its applications in chemical synthesis, 1,2,3-butanetriol also finds use in specific areas of biological research:

Studying carbohydrate metabolism

,2,3-Butanetriol can be employed as a substrate or inhibitor in studies investigating carbohydrate metabolism, helping researchers understand the complex processes involved in how organisms utilize carbohydrates for energy. [Source: Troisi, J., et al. (2019). Metabolomic Salivary Signature of Pediatric Obesity Related Liver Disease and Metabolic Syndrome. Nutrients. 11.]

Synthesis of polyols

Polyols are sugar alcohols with various applications in research and industry. 1,2,3-Butanetriol can be used as a starting material for synthesizing specific polyols with desired properties.

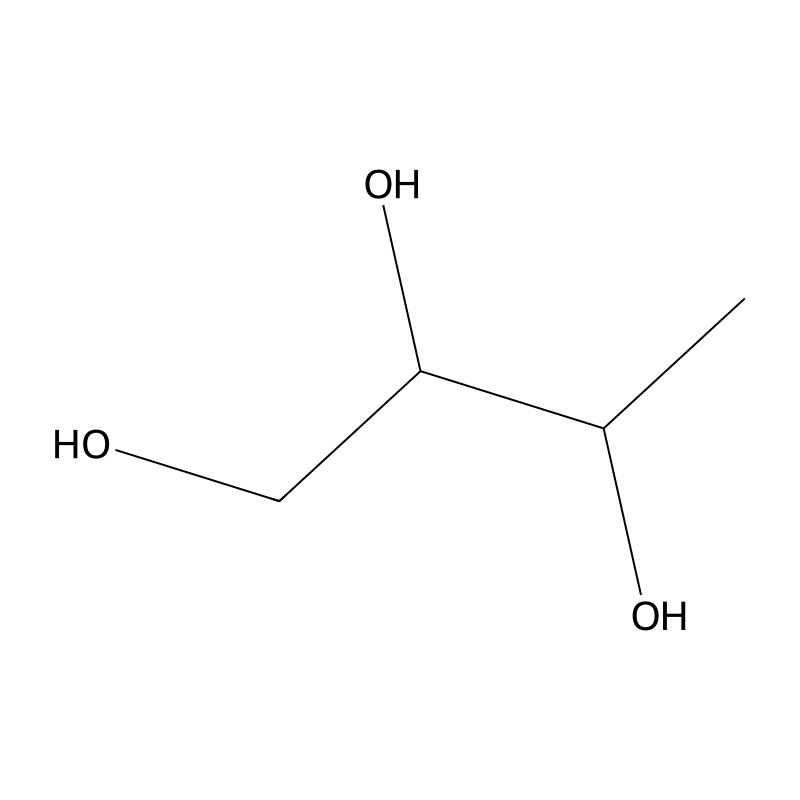

1,2,3-Butanetriol is a four-carbon triol with the molecular formula and a molecular weight of 106.1204 g/mol. It is characterized by three hydroxyl groups located at the first, second, and third carbon atoms of the butane backbone. This compound is also known as butane-1,2,3-triol and is recognized for its hydrophilic properties due to the presence of multiple hydroxyl groups, making it soluble in water and useful in various applications across different industries .

- Oxidative Cleavage: The compound can be cleaved oxidatively using periodic acid (HIO₄), which results in the formation of formic acid (HCO₂H) and other products .

- Esterification: It can react with carboxylic acids to form esters, which are important in the production of various polymers and plasticizers.

- Dehydration: Under certain conditions, 1,2,3-butanetriol can lose water molecules to form ethers or cyclic compounds.

Research indicates that 1,2,3-butanetriol exhibits biological activity that may be beneficial in pharmaceutical applications. Its structure allows it to serve as a precursor for various bioactive compounds. Additionally, it has been studied for its potential role in metabolic processes due to its triol structure, which may influence enzyme interactions and metabolic pathways .

The synthesis of 1,2,3-butanetriol can be achieved through various methods:

- Chemical Synthesis: Traditional methods involve the reduction of suitable precursors such as butyric acid or through the epoxidation of butenes followed by hydrolysis.

- Biotechnological Production: Recent advancements have focused on microbial fermentation processes utilizing engineered strains of bacteria or yeast to produce 1,2,3-butanetriol from renewable resources like xylose derived from biomass . This method emphasizes sustainability and reduces environmental impact compared to conventional chemical synthesis.

Studies on 1,2,3-butanetriol have explored its interactions with various biological systems. These investigations often focus on how it affects enzyme activity and metabolic pathways. For instance, its role as a substrate in enzymatic reactions has been examined to understand its potential therapeutic uses .

Several compounds are structurally similar to 1,2,3-butanetriol. These include:

- 1,2-Butanediol: Contains two hydroxyl groups at positions one and two; used in antifreeze formulations.

- Glycerol (Glycerin): A three-carbon triol widely used in food and pharmaceutical applications; differs by having hydroxyl groups on all three carbons.

- 1,3-Butanediol: Contains hydroxyl groups at positions one and three; used as a solvent and in cosmetics.

Comparison TableCompound Hydroxyl Groups

1,2,3-Butanetriol possesses the molecular formula C₄H₁₀O₃ with a molecular weight of 106.12 grams per mole [1] [4]. The compound is registered under the Chemical Abstracts Service number 4435-50-1 and is classified according to the International Union of Pure and Applied Chemistry nomenclature as butane-1,2,3-triol [2] [4]. The structural arrangement consists of a four-carbon chain backbone with three hydroxyl functional groups positioned at the first, second, and third carbon atoms [2] [15].

The molecular structure can be represented by the simplified molecular-input line-entry system notation as CC(O)C(O)CO, indicating the sequential arrangement of carbon and oxygen atoms within the molecule [15]. Alternative nomenclature includes 1,2,3-trihydroxybutane, 1-methylglycerol, and 1-methyl-1,2,3-propanetriol, reflecting the compound's structural relationship to glycerol with an additional methyl substituent [2] [17].

Property Value Molecular Formula C₄H₁₀O₃ Molecular Weight 106.12 g/mol Chemical Abstracts Service Registry Number 4435-50-1 International Union of Pure and Applied Chemistry Name Butane-1,2,3-triol Synonyms 1,2,3-Trihydroxybutane, 1-Methylglycerol, 1-Methyl-1,2,3-propanetriol

Physical State and Appearance

At standard room temperature conditions of 20 degrees Celsius, 1,2,3-butanetriol exists as a liquid phase [1] [10]. The compound exhibits a characteristic appearance described as a colorless to light orange to yellow clear liquid [1] [3]. The visual properties may vary slightly depending on purity levels and storage conditions, with higher purity samples typically displaying greater optical clarity [1].

The compound demonstrates typical liquid flow characteristics and maintains its liquid state across a broad temperature range under standard atmospheric pressure conditions [1] [3]. Commercial preparations of 1,2,3-butanetriol with purity levels exceeding 90 percent by gas chromatography analysis consistently exhibit the clear liquid form [1] [10].

Property Value Physical State (at 20°C) Liquid Appearance Colorless to light orange to yellow clear liquid Clarity Clear

Thermodynamic Properties

Boiling and Melting Points

The boiling point of 1,2,3-butanetriol has been experimentally determined to be 175 degrees Celsius under reduced pressure conditions of 27 millimeters of mercury [1] [3]. Under standard atmospheric pressure conditions, the boiling temperature is significantly higher due to the reduced vapor pressure requirements for phase transition [6] [7].

The melting point of 1,2,3-butanetriol occurs at 14.15 degrees Celsius, equivalent to 287.30 Kelvin [18]. This relatively low freezing point indicates that the compound remains in liquid form under most ambient temperature conditions encountered in laboratory and industrial settings [18].

Temperature-dependent vapor pressure data following the Antoine equation parameters have been established for the temperature range of 375 to 537 Kelvin, with coefficients A = 6.7661, B = 3681.251, and C = 6.727 [7]. These parameters enable accurate prediction of vapor pressure behavior across the specified temperature range [7].

Property Value Boiling Point 175°C at 27 mmHg Melting Point 14.15°C (287.30 K) Antoine Equation Temperature Range 375-537 K

Vaporization Enthalpy

The enthalpy of vaporization for 1,2,3-butanetriol has been calculated as 73.76 kilojoules per mole [18]. This thermodynamic property represents the energy required to convert one mole of the liquid compound to its vapor phase at constant temperature and pressure conditions [18].

The vaporization enthalpy data is applicable across a temperature range extending from 255 Kelvin to 741 Kelvin, encompassing both sub-ambient and elevated temperature conditions [6]. The National Institute of Standards and Technology Web Thermo Tables database provides critically evaluated recommendations for enthalpy of vaporization as a function of temperature within this range [6].

Critical thermodynamic parameters include a critical temperature of 727.30 Kelvin and a critical pressure of 5827.17 kilopascals [18]. The critical volume has been determined as 0.304 cubic meters per kilomole, representing the molar volume at the critical point [18].

Property Value Enthalpy of Vaporization 73.76 kJ/mol Temperature Range for Vaporization Enthalpy 255-741 K Critical Temperature 727.30 K Critical Pressure 5827.17 kPa

Solubility Profile

1,2,3-Butanetriol demonstrates high solubility in water due to its multiple hydroxyl functional groups, which facilitate hydrogen bonding interactions with water molecules [15]. The compound's water solubility is enhanced by its polyol structure, similar to related compounds such as glycerol and other triols [15].

The Henry's law constant for 1,2,3-butanetriol in aqueous solution has been determined as 3.0 × 10¹¹ moles per kilogram per bar at 298.15 Kelvin [9]. This exceptionally high value indicates minimal volatility from aqueous solutions and strong affinity for the aqueous phase [9].

Solubility extends to polar organic solvents including dimethyl sulfoxide, reflecting the compound's polar nature and hydrogen bonding capacity [10] [14]. The octanol-water partition coefficient has been calculated as -1.280, indicating preferential partitioning into the aqueous phase over organic phases [18].

Property Value Water Solubility Highly soluble Henry's Law Constant 3.0 × 10¹¹ mol/(kg·bar) at 298.15 K Octanol-Water Partition Coefficient -1.280 Organic Solvent Solubility Soluble in dimethyl sulfoxide and polar solvents

Density and Specific Gravity

The density of 1,2,3-butanetriol at 20 degrees Celsius has been measured as 1.18 grams per cubic centimeter [1] [3]. This density value indicates that the compound is denser than water, which has implications for phase separation behavior in aqueous mixtures [1] [3].

The specific gravity, defined as the ratio of the compound's density to that of water at the same temperature, is 1.18 when measured at 20 degrees Celsius relative to water at 20 degrees Celsius [1] [10]. This specific gravity value confirms the compound's greater density compared to water under standard measurement conditions [1] [10].

Density measurements demonstrate consistency across multiple literature sources, with values consistently reported within the range of 1.18 to 1.19 grams per cubic centimeter [3] [14]. The relatively high density reflects the presence of multiple hydroxyl groups and the resulting intermolecular hydrogen bonding interactions [3].

Property Value Density at 20°C 1.18 g/cm³ Specific Gravity (20°C/20°C) 1.18

Refractive Index Parameters

The refractive index of 1,2,3-butanetriol has been measured within the range of 1.4670 to 1.4730 [1] [3]. This optical property reflects the compound's ability to bend transmitted light and is influenced by molecular structure and intermolecular interactions [1] [3].

The refractive index measurement provides a useful identification parameter for compound verification and purity assessment [1]. The relatively narrow range of reported values indicates consistent optical properties across different sample preparations and measurement conditions [3] [14].

Temperature-dependent refractive index data is available from the National Institute of Standards and Technology database, providing measurements as a function of both wavelength and temperature for liquid samples in equilibrium with vapor phase [6]. This data enables accurate optical property predictions under varying experimental conditions [6].

Property Value Refractive Index 1.4670-1.4730

pH and pKa Values

The acid dissociation constant (pKa) of 1,2,3-butanetriol has been predicted as 14.16 ± 0.20 [3] [14]. This value indicates that the compound exhibits very weak acidic behavior, consistent with the hydroxyl functional groups present in the molecular structure [3] [14].

The high pKa value demonstrates that 1,2,3-butanetriol does not readily donate protons under typical aqueous conditions [3]. The compound's behavior in solution is more characteristic of a neutral polyol rather than an acidic species [14].

Aqueous solutions of 1,2,3-butanetriol are expected to exhibit near-neutral pH values due to the weak acidic nature of the hydroxyl groups [3]. The compound does not significantly alter the pH of water when dissolved, making it compatible with pH-sensitive applications [14].

Property Value pKa (Predicted) 14.16 ± 0.20

Stability and Reactivity Profile

1,2,3-Butanetriol demonstrates chemical stability under normal laboratory and storage conditions [1]. The compound maintains its chemical integrity when stored at room temperature, though storage in cool and dark conditions below 15 degrees Celsius is recommended for optimal long-term stability [1].

The compound exhibits typical reactivity patterns associated with polyol structures, including susceptibility to oxidation by strong oxidizing agents [1]. Under normal atmospheric conditions, 1,2,3-butanetriol remains chemically stable without significant decomposition or degradation [1].

Storage recommendations include protection from strong oxidizing materials to prevent unwanted chemical reactions [1]. Under combustion conditions, the compound decomposes to produce carbon oxides including carbon monoxide and carbon dioxide [1].

The stability profile indicates compatibility with standard laboratory glassware and equipment constructed from chemically inert materials [1]. The compound does not exhibit significant corrosive properties toward common construction materials under normal handling conditions [1].

Property Value Chemical Stability Stable under normal conditions Recommended Storage Temperature Below 15°C Incompatible Materials Strong oxidizing agents Decomposition Products Carbon oxides (combustion)

XLogP3

-1.3

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

4435-50-1

Wikipedia

1,2,3-butanetriol

Dates

Last modified: 08-15-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound | Hydroxyl Groups |

1,2,3-Butanetriol possesses the molecular formula C₄H₁₀O₃ with a molecular weight of 106.12 grams per mole [1] [4]. The compound is registered under the Chemical Abstracts Service number 4435-50-1 and is classified according to the International Union of Pure and Applied Chemistry nomenclature as butane-1,2,3-triol [2] [4]. The structural arrangement consists of a four-carbon chain backbone with three hydroxyl functional groups positioned at the first, second, and third carbon atoms [2] [15]. The molecular structure can be represented by the simplified molecular-input line-entry system notation as CC(O)C(O)CO, indicating the sequential arrangement of carbon and oxygen atoms within the molecule [15]. Alternative nomenclature includes 1,2,3-trihydroxybutane, 1-methylglycerol, and 1-methyl-1,2,3-propanetriol, reflecting the compound's structural relationship to glycerol with an additional methyl substituent [2] [17].

Physical State and AppearanceAt standard room temperature conditions of 20 degrees Celsius, 1,2,3-butanetriol exists as a liquid phase [1] [10]. The compound exhibits a characteristic appearance described as a colorless to light orange to yellow clear liquid [1] [3]. The visual properties may vary slightly depending on purity levels and storage conditions, with higher purity samples typically displaying greater optical clarity [1]. The compound demonstrates typical liquid flow characteristics and maintains its liquid state across a broad temperature range under standard atmospheric pressure conditions [1] [3]. Commercial preparations of 1,2,3-butanetriol with purity levels exceeding 90 percent by gas chromatography analysis consistently exhibit the clear liquid form [1] [10].

Thermodynamic PropertiesBoiling and Melting PointsThe boiling point of 1,2,3-butanetriol has been experimentally determined to be 175 degrees Celsius under reduced pressure conditions of 27 millimeters of mercury [1] [3]. Under standard atmospheric pressure conditions, the boiling temperature is significantly higher due to the reduced vapor pressure requirements for phase transition [6] [7]. The melting point of 1,2,3-butanetriol occurs at 14.15 degrees Celsius, equivalent to 287.30 Kelvin [18]. This relatively low freezing point indicates that the compound remains in liquid form under most ambient temperature conditions encountered in laboratory and industrial settings [18]. Temperature-dependent vapor pressure data following the Antoine equation parameters have been established for the temperature range of 375 to 537 Kelvin, with coefficients A = 6.7661, B = 3681.251, and C = 6.727 [7]. These parameters enable accurate prediction of vapor pressure behavior across the specified temperature range [7].

Vaporization EnthalpyThe enthalpy of vaporization for 1,2,3-butanetriol has been calculated as 73.76 kilojoules per mole [18]. This thermodynamic property represents the energy required to convert one mole of the liquid compound to its vapor phase at constant temperature and pressure conditions [18]. The vaporization enthalpy data is applicable across a temperature range extending from 255 Kelvin to 741 Kelvin, encompassing both sub-ambient and elevated temperature conditions [6]. The National Institute of Standards and Technology Web Thermo Tables database provides critically evaluated recommendations for enthalpy of vaporization as a function of temperature within this range [6]. Critical thermodynamic parameters include a critical temperature of 727.30 Kelvin and a critical pressure of 5827.17 kilopascals [18]. The critical volume has been determined as 0.304 cubic meters per kilomole, representing the molar volume at the critical point [18].

Solubility Profile1,2,3-Butanetriol demonstrates high solubility in water due to its multiple hydroxyl functional groups, which facilitate hydrogen bonding interactions with water molecules [15]. The compound's water solubility is enhanced by its polyol structure, similar to related compounds such as glycerol and other triols [15]. The Henry's law constant for 1,2,3-butanetriol in aqueous solution has been determined as 3.0 × 10¹¹ moles per kilogram per bar at 298.15 Kelvin [9]. This exceptionally high value indicates minimal volatility from aqueous solutions and strong affinity for the aqueous phase [9]. Solubility extends to polar organic solvents including dimethyl sulfoxide, reflecting the compound's polar nature and hydrogen bonding capacity [10] [14]. The octanol-water partition coefficient has been calculated as -1.280, indicating preferential partitioning into the aqueous phase over organic phases [18].

Density and Specific GravityThe density of 1,2,3-butanetriol at 20 degrees Celsius has been measured as 1.18 grams per cubic centimeter [1] [3]. This density value indicates that the compound is denser than water, which has implications for phase separation behavior in aqueous mixtures [1] [3]. The specific gravity, defined as the ratio of the compound's density to that of water at the same temperature, is 1.18 when measured at 20 degrees Celsius relative to water at 20 degrees Celsius [1] [10]. This specific gravity value confirms the compound's greater density compared to water under standard measurement conditions [1] [10]. Density measurements demonstrate consistency across multiple literature sources, with values consistently reported within the range of 1.18 to 1.19 grams per cubic centimeter [3] [14]. The relatively high density reflects the presence of multiple hydroxyl groups and the resulting intermolecular hydrogen bonding interactions [3].

Refractive Index ParametersThe refractive index of 1,2,3-butanetriol has been measured within the range of 1.4670 to 1.4730 [1] [3]. This optical property reflects the compound's ability to bend transmitted light and is influenced by molecular structure and intermolecular interactions [1] [3]. The refractive index measurement provides a useful identification parameter for compound verification and purity assessment [1]. The relatively narrow range of reported values indicates consistent optical properties across different sample preparations and measurement conditions [3] [14]. Temperature-dependent refractive index data is available from the National Institute of Standards and Technology database, providing measurements as a function of both wavelength and temperature for liquid samples in equilibrium with vapor phase [6]. This data enables accurate optical property predictions under varying experimental conditions [6].

pH and pKa ValuesThe acid dissociation constant (pKa) of 1,2,3-butanetriol has been predicted as 14.16 ± 0.20 [3] [14]. This value indicates that the compound exhibits very weak acidic behavior, consistent with the hydroxyl functional groups present in the molecular structure [3] [14]. The high pKa value demonstrates that 1,2,3-butanetriol does not readily donate protons under typical aqueous conditions [3]. The compound's behavior in solution is more characteristic of a neutral polyol rather than an acidic species [14]. Aqueous solutions of 1,2,3-butanetriol are expected to exhibit near-neutral pH values due to the weak acidic nature of the hydroxyl groups [3]. The compound does not significantly alter the pH of water when dissolved, making it compatible with pH-sensitive applications [14].

Stability and Reactivity Profile1,2,3-Butanetriol demonstrates chemical stability under normal laboratory and storage conditions [1]. The compound maintains its chemical integrity when stored at room temperature, though storage in cool and dark conditions below 15 degrees Celsius is recommended for optimal long-term stability [1]. The compound exhibits typical reactivity patterns associated with polyol structures, including susceptibility to oxidation by strong oxidizing agents [1]. Under normal atmospheric conditions, 1,2,3-butanetriol remains chemically stable without significant decomposition or degradation [1]. Storage recommendations include protection from strong oxidizing materials to prevent unwanted chemical reactions [1]. Under combustion conditions, the compound decomposes to produce carbon oxides including carbon monoxide and carbon dioxide [1]. The stability profile indicates compatibility with standard laboratory glassware and equipment constructed from chemically inert materials [1]. The compound does not exhibit significant corrosive properties toward common construction materials under normal handling conditions [1].

XLogP3 -1.3

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral]; H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. Pictograms

Irritant Other CAS

4435-50-1

Wikipedia

1,2,3-butanetriol

Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|